Product packaging for 8-Bromo-6-fluoro-2,7-dimethylquinoline(Cat. No.:)

8-Bromo-6-fluoro-2,7-dimethylquinoline

Cat. No.: B15065941
M. Wt: 254.10 g/mol
InChI Key: GCCFUEWRFMQKDG-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Derivatives as Privileged Heterocyclic Architectures in Contemporary Chemistry

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in a vast array of chemical and pharmaceutical applications. nih.govbldpharm.com These derivatives are recognized as "privileged structures" in medicinal chemistry because their framework can interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govcenmed.com The unique chemical structure and the ability to modify its substituents have allowed researchers to design novel and potent quinoline-based compounds. nih.govsigmaaldrich.com

The quinoline nucleus is a key component in numerous natural products, most notably the antimalarial alkaloid quinine. This has inspired the development of many synthetic drugs. nih.gov Marketed pharmaceuticals containing the quinoline core are used to treat a wide spectrum of conditions, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects. cenmed.comnih.gov For instance, the introduction of a fluorine atom at the 6-position is a well-known strategy in the development of potent antibacterial agents. nih.gov The versatility and broad bioactivity of the quinoline scaffold ensure its continued prominence as a central theme in modern drug discovery and organic synthesis. nih.govbldpharm.comguidechem.com

Structural Characteristics and Positional Isomerism of 8-Bromo-6-fluoro-2,7-dimethylquinoline within the Quinoline Family

The chemical structure of this compound is defined by the specific arrangement of its substituents on the core quinoline ring system. The numbering of the quinoline ring is standard, starting from the nitrogen atom as position 1 and proceeding around the pyridine ring first, then through the benzene ring.

The defining features of this compound are:

A bromine atom at position C8.

A fluorine atom at position C6.

A methyl group at position C2.

A methyl group at position C7.

This precise arrangement of atoms gives the molecule its unique chemical identity and properties.

Positional isomerism is a critical concept within the quinoline family. Isomers are molecules that have the same molecular formula but different structural arrangements. For this compound, numerous positional isomers could exist by rearranging the four substituents on the quinoline backbone. For example, 6-Bromo-8-fluoro-2-methylquinoline is a known positional isomer where the bromine and fluorine atoms are swapped, and the methyl group at C7 is absent. nih.gov Each unique arrangement of substituents leads to a distinct compound with potentially different physical, chemical, and biological properties due to changes in steric hindrance, electronic effects, and hydrogen bonding capabilities.

Table 1: Structural Definition of this compound
SubstituentPosition on Quinoline Ring
Bromo8
Fluoro6
Methyl2
Methyl7

Overview of Research Trajectories for Quinolines Bearing Halogen and Alkyl Substituents

The functionalization of the quinoline scaffold with halogen and alkyl groups is a cornerstone of modern synthetic chemistry, aimed at fine-tuning molecular properties for specific applications. ossila.com Research in this area generally follows several key trajectories:

Modulation of Biological Activity: Halogens, such as bromine and fluorine, are often incorporated to enhance the biological potency of molecules. Fluorine, being highly electronegative, can alter the acidity of nearby protons and form strong bonds with biological targets, while the larger bromine atom can increase lipophilicity and participate in halogen bonding. acs.org Alkyl groups, like methyl substituents, can influence how the molecule fits into a biological receptor and can affect its metabolic stability.

Synthetic Handles for Further Functionalization: A bromine atom on an aromatic ring is an excellent "handle" for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This allows chemists to easily attach more complex fragments to the quinoline core, rapidly building molecular diversity.

Materials Science Applications: The electronic properties of the quinoline ring can be systematically modified by adding electron-withdrawing (fluoro) and electron-donating (methyl) groups. This tuning is crucial in the design of organic materials for applications in organic light-emitting diodes (OLEDs) and solar cells, where the energy levels of the molecules must be precisely controlled. ossila.com

Physicochemical Property Optimization: Introducing these functional groups can systematically alter properties like solubility, crystal packing, and membrane permeability, which are critical for both pharmaceutical and material science applications.

Scope and Objectives of a Comprehensive Academic Review on this compound

While the broader class of halogenated and alkylated quinolines is well-studied, specific data on this compound (CAS No. 1420793-57-2) is not widely available in peer-reviewed literature, indicating it is a novel or under-researched compound. bldpharm.com Therefore, the primary objective of this review is to provide a foundational and comprehensive analysis of this specific molecule based on established principles of quinoline chemistry and data from closely related analogues.

This review will:

Systematically detail the structural and electronic contributions of each substituent (bromo, fluoro, and dimethyl groups).

Contextualize the potential research value of this compound in medicinal chemistry, organic synthesis, and materials science.

Present computed physicochemical properties to serve as a baseline for future experimental work.

By integrating general knowledge of quinoline chemistry with the specific structural features of this compound, this article aims to highlight its potential and provide a scientific basis for future investigation.

Table 2: Computed Physicochemical Properties for this compound
PropertyValueSource
Molecular FormulaC₁₁H₉BrFN-
Molecular Weight254.10 g/molCalculated
Monoisotopic Mass252.9899 DaCalculated
CAS Number1420793-57-2 bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrFN B15065941 8-Bromo-6-fluoro-2,7-dimethylquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrFN

Molecular Weight

254.10 g/mol

IUPAC Name

8-bromo-6-fluoro-2,7-dimethylquinoline

InChI

InChI=1S/C11H9BrFN/c1-6-3-4-8-5-9(13)7(2)10(12)11(8)14-6/h3-5H,1-2H3

InChI Key

GCCFUEWRFMQKDG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=C(C=C2C=C1)F)C)Br

Origin of Product

United States

Comprehensive Spectroscopic and Structural Elucidation of 8 Bromo 6 Fluoro 2,7 Dimethylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of specific nuclei. For 8-Bromo-6-fluoro-2,7-dimethylquinoline, ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, are employed to assemble the complete structural puzzle.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The structure of this compound contains five distinct types of protons: two methyl groups and three aromatic protons on the quinoline (B57606) core.

The aromatic protons (H-3, H-4, and H-5) are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring current. The specific chemical shifts are influenced by the electronic effects of the substituents. The proton at the C-5 position is anticipated to appear as a doublet due to coupling with the fluorine atom at C-6. The protons at C-3 and C-4 will exhibit characteristic doublet patterns due to their vicinal coupling.

The two methyl groups at positions C-2 and C-7 are expected to appear as sharp singlets in the upfield region, generally between 2.4 and 2.8 ppm. Their precise chemical shifts will differ slightly due to their different positions on the quinoline ring system.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~7.30Doublet (d)JH3-H4 ≈ 8.5
H-4~8.00Doublet (d)JH4-H3 ≈ 8.5
H-5~7.60Doublet (d)JH5-F6 ≈ 9.0
2-CH₃~2.70Singlet (s)-
7-CH₃~2.50Singlet (s)-

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, eleven distinct carbon signals are expected, corresponding to the nine carbons of the quinoline core and the two methyl carbons.

The chemical shifts of the quinoline carbons are typically found between 120 and 160 ppm. The carbons directly attached to the electronegative nitrogen (C-2, C-8a), fluorine (C-6), and bromine (C-8) atoms will be significantly influenced. The C-6 carbon will show a large downfield shift due to the high electronegativity of fluorine and will appear as a doublet due to one-bond C-F coupling. Similarly, the C-8 carbon will be deshielded by the bromine atom. Quaternary carbons (C-6, C-7, C-8, C-4a, C-8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The methyl carbons are expected to resonate at the highest field, typically in the 15-25 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~158
C-3~122
C-4~136
C-4a~128
C-5~115 (doublet, ¹JC-F)
C-6~159 (doublet, ¹JC-F)
C-7~130
C-8~118
C-8a~147
2-CH₃~24
7-CH₃~18

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum.

The chemical shift of fluorine attached to an aromatic ring (Ar-F) typically appears in a range of +80 to +170 ppm relative to a CFCl₃ standard. The exact position is sensitive to the electronic environment created by the other substituents on the quinoline ring. The signal for the fluorine at C-6 would likely appear as a doublet due to coupling with the proton at C-5. Long-range couplings to other protons, such as the 7-CH₃ group, may also be observed, potentially leading to a more complex multiplet.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
6-F~ -110 to -125Doublet of quartets (dq) or complex multipletJF6-H5 ≈ 9.0, JF6-7Me ≈ 2-3

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, a cross-peak would be observed between the signals for H-3 and H-4, confirming their adjacent relationship on the pyridine (B92270) ring. The absence of other correlations from these protons would confirm their isolation from other protonated carbons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). This experiment would definitively link the proton signals to their corresponding carbon signals. For instance, it would show correlations between the H-3 signal and the C-3 signal, the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, and the methyl proton signals with their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is crucial for piecing together the molecular fragments and assigning quaternary carbons. Key expected correlations include:

The 2-CH₃ protons showing a correlation to C-2 and C-3.

The 7-CH₃ protons showing correlations to C-7, C-6, and C-8.

Proton H-5 showing correlations to C-4, C-7, and C-4a.

Proton H-4 showing correlations to C-2, C-5, and C-8a.

These 2D NMR techniques, used in concert, allow for the complete and unambiguous assignment of all proton and carbon resonances in the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to the various bonds within this compound. Key expected vibrations include:

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are expected just below 3000 cm⁻¹.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

No published data is available for the UV-Vis absorption spectrum of this compound. This information is necessary to determine its absorption maxima (λmax), molar absorptivity (ε), and to analyze the π→π and n→π* electronic transitions characteristic of the quinoline chromophore as modified by its specific substituents.*

X-ray Crystallography for Definitive Solid-State Structure Determination

A crystal structure for this compound has not been deposited in crystallographic databases. Consequently, information regarding its crystal system, space group, unit cell dimensions, and precise atomic coordinates is unknown.

Crystal Growth and Quality Assessment

There are no available reports detailing the methods for growing single crystals of this compound suitable for X-ray diffraction, nor any assessment of their quality.

Data Collection and Refinement Procedures

Without a crystal structure, no data on the collection, processing, and refinement of X-ray diffraction data can be provided.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Analysis of intermolecular interactions, such as hydrogen bonds, π-π stacking, and other van der Waals forces, as well as computational studies like Hirshfeld surface analysis, are contingent on the availability of a solved crystal structure. As this is not available, a discussion of the crystal packing and supramolecular assembly is not possible.

Chemical Reactivity and Transformational Studies of 8 Bromo 6 Fluoro 2,7 Dimethylquinoline

Nucleophilic Aromatic Substitution Reactions on the Halogenated Quinoline (B57606) Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those bearing strongly electron-withdrawing groups and a good leaving group. nih.gov In the structure of 8-bromo-6-fluoro-2,7-dimethylquinoline, the quinoline nitrogen acts as an activating group, lowering the electron density of the carbocyclic ring and facilitating nucleophilic attack.

The reactivity of the two halogen substituents towards nucleophiles differs significantly. The fluorine atom at the C-6 position is generally more susceptible to SNAr than the bromine atom at C-8. This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the C-6 carbon more electrophilic. In contrast, the C-Br bond is less polarized, and bromine is a better leaving group in terms of bond strength, but the electronic activation at C-6 is typically the dominant factor in SNAr on such systems.

Reactions with strong nucleophiles, such as alkoxides (e.g., sodium methoxide), thiolates, or amines, under thermal conditions are expected to result in the selective displacement of the fluoride (B91410) at C-6.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Predicted Product
Alkoxide Sodium Methoxide (NaOMe) 8-Bromo-6-methoxy-2,7-dimethylquinoline
Thiolate Sodium Thiophenoxide (NaSPh) 8-Bromo-2,7-dimethyl-6-(phenylthio)quinoline
Amine Piperidine 8-Bromo-2,7-dimethyl-6-(piperidin-1-yl)quinoline

Displacement of the C-8 bromine via an SNAr mechanism is significantly less favorable and would require harsh reaction conditions. However, its substitution can be achieved through other pathways, most notably transition metal-catalyzed reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom at the C-8 position is an ideal handle for a variety of powerful transition metal-catalyzed cross-coupling reactions. mdpi.commdpi.com These reactions provide efficient and modular routes for constructing complex molecular architectures by forming new carbon-carbon and carbon-nitrogen bonds. researchgate.netmit.edu

The Suzuki-Miyaura coupling is one of the most widely used methods for forming C(sp²)–C(sp²) bonds. fishersci.selibretexts.org The reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. libretexts.org The C-8 bromine of this compound is highly susceptible to oxidative addition to a Pd(0) complex, initiating the catalytic cycle. This methodology allows for the introduction of a diverse range of aryl, heteroaryl, and vinyl substituents at this position. studfile.netnih.govresearchgate.net

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions

Boronic Acid/Ester Catalyst/Ligand Base Solvent Product
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 6-Fluoro-2,7-dimethyl-8-phenylquinoline
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 6-Fluoro-8-(4-methoxyphenyl)-2,7-dimethylquinoline
Pyridine-3-boronic acid Pd₂(dba)₃ / SPhos K₃PO₄ Toluene 6-Fluoro-2,7-dimethyl-8-(pyridin-3-yl)quinoline
Vinylboronic acid pinacol (B44631) ester Pd(OAc)₂ / XPhos K₂CO₃ DME/H₂O 6-Fluoro-2,7-dimethyl-8-vinylquinoline

The Heck reaction enables the formation of carbon-carbon bonds by coupling aryl halides with alkenes, while the Sonogashira reaction couples aryl halides with terminal alkynes. mdpi.com Both reactions are typically catalyzed by palladium complexes and are highly effective for functionalizing the C-8 position of the quinoline core.

The Heck reaction would yield 8-alkenyl-substituted quinolines, providing a gateway to further transformations of the newly installed double bond.

The Sonogashira reaction is a powerful tool for synthesizing arylalkynes, which are valuable intermediates in organic synthesis and materials science. mdpi.comsoton.ac.ukresearchgate.net The reaction is typically co-catalyzed by a copper(I) salt. mdpi.com

Table 3: Representative Sonogashira Cross-Coupling Reactions

Alkyne Catalyst System Base Solvent Product
Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N THF 6-Fluoro-2,7-dimethyl-8-(phenylethynyl)quinoline
1-Hexyne Pd(PPh₃)₄ / CuI Diisopropylamine Toluene 8-(Hex-1-yn-1-yl)-6-fluoro-2,7-dimethylquinoline
Trimethylsilylacetylene Pd(dppf)Cl₂ / CuI Et₃N DMF 8-((Trimethylsilyl)ethynyl)-6-fluoro-2,7-dimethylquinoline
Propargyl alcohol Pd(PPh₃)₂Cl₂ / CuI Piperidine DMF 3-(6-Fluoro-2,7-dimethylquinolin-8-yl)prop-2-yn-1-ol

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the arylation of amines with aryl halides. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods for C-N bond formation. wikipedia.org It is highly effective for coupling the 8-bromoquinoline (B100496) substrate with a wide variety of primary and secondary amines, including anilines, alkylamines, and cyclic amines, to produce 8-aminoquinoline (B160924) derivatives. researchgate.netresearchgate.net The choice of phosphine (B1218219) ligand is often crucial for achieving high yields. rsc.org

Table 4: Representative Buchwald-Hartwig Amination Reactions

Amine Catalyst/Ligand Base Solvent Product
Aniline Pd₂(dba)₃ / BINAP NaOt-Bu Toluene N-(6-Fluoro-2,7-dimethylquinolin-8-yl)aniline
Morpholine Pd(OAc)₂ / XPhos Cs₂CO₃ Dioxane 4-(6-Fluoro-2,7-dimethylquinolin-8-yl)morpholine
Benzylamine Pd₂(dba)₃ / DavePhos K₃PO₄ Toluene N-Benzyl-6-fluoro-2,7-dimethylquinolin-8-amine
Cyclohexylamine Pd(OAc)₂ / RuPhos LiHMDS THF N-(6-Fluoro-2,7-dimethylquinolin-8-yl)cyclohexanamine

Reactivity of Methyl Groups: Side-Chain Functionalization (e.g., Benzylic Oxidation)

The methyl groups at the C-2 and C-7 positions of the quinoline ring are analogous to benzylic positions and are susceptible to oxidation and other side-chain functionalization reactions. masterorganicchemistry.com The stability of the intermediate radical or anionic species at these positions is enhanced by resonance delocalization into the aromatic quinoline system.

Benzylic oxidation is a key transformation that can convert these methyl groups into aldehydes, carboxylic acids, or alcohols, depending on the oxidant and reaction conditions. nih.govyoutube.com Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the methyl groups completely to carboxylic acids. masterorganicchemistry.com This reaction requires the presence of at least one "benzylic" hydrogen. youtube.com

Milder or more selective reagents can be used to achieve partial oxidation. For example, selenium dioxide (SeO₂) is a classic reagent for oxidizing benzylic methyl groups to aldehydes. Other modern catalytic methods can provide access to benzylic alcohols. beilstein-journals.orgnih.gov The relative reactivity of the C-2 versus the C-7 methyl group would depend on steric and electronic factors, potentially allowing for selective functionalization.

Table 5: Potential Side-Chain Oxidation Reactions

Reagent Conditions Likely Product(s)
KMnO₄ Heat, basic conditions 8-Bromo-6-fluoroquinoline-2,7-dicarboxylic acid
SeO₂ Dioxane, heat 8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehyde and/or 8-Bromo-6-fluoro-2-methylquinoline-7-carbaldehyde
N-Bromosuccinimide (NBS) AIBN (initiator), CCl₄ 8-Bromo-2-(bromomethyl)-6-fluoro-7-methylquinoline and/or 8-Bromo-7-(bromomethyl)-6-fluoro-2-methylquinoline

Advanced Applications in Chemical Research and Mechanistic Investigations Excluding Prohibited Elements

Quinoline (B57606) Derivatives as Scaffolds for Chemical Probes and Ligands

Quinoline derivatives are recognized as "privileged scaffolds" in drug discovery and chemical biology. This is attributed to their ability to interact with a wide range of biological targets with high affinity and specificity. The core quinoline structure provides a rigid framework that can be functionalized at multiple positions to optimize binding to proteins and nucleic acids.

Elucidation of Molecular Mechanisms of Biological Activity (In Vitro and In Vivo, Non-Human)

The quinoline scaffold is a key component in numerous biologically active compounds, and its derivatives are instrumental in studying molecular mechanisms of action.

Enzyme Inhibition Studies (e.g., Dihydroorotate Dehydrogenase (DHODH) Inhibition)

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a validated target for the treatment of autoimmune diseases and cancer. Several quinoline derivatives have been identified as potent inhibitors of human DHODH (hDHODH). Structure-activity relationship (SAR) studies on quinoline-based hDHODH inhibitors have revealed that specific substitutions on the quinoline ring are critical for inhibitory activity. While no specific studies on "8-Bromo-6-fluoro-2,7-dimethylquinoline" as a DHODH inhibitor are publicly available, the general class of quinoline carboxamides has shown promise.

Table 1: Examples of Quinoline Derivatives as hDHODH Inhibitors

CompoundR1R2R5IC50 (nM)
A9 CarboxylBrominepara-alkyl-substituted phenyl9.7
Brequinar CarboxylFluorineBiphenylPotent Inhibitor
Leflunomide (metabolized to an active form)--Approved Drug

This table presents data for illustrative quinoline-based DHODH inhibitors to highlight the importance of the scaffold and is not specific to this compound.

DNA/RNA Binding and Intercalation Mechanisms

The planar structure of the quinoline ring system makes it an ideal candidate for intercalation between the base pairs of DNA and RNA. tandfonline.com This interaction can disrupt the normal function of nucleic acids, leading to cytotoxic effects, which is a mechanism exploited in the design of anticancer agents. The substituents on the quinoline ring can influence the binding affinity and mode of interaction with nucleic acids. For example, side chains can be introduced to interact with the grooves of the DNA helix, enhancing binding specificity. While direct studies on "this compound" are not reported, the broader class of quinoline derivatives has been extensively studied for their DNA intercalating properties.

Receptor Interaction and Modulation (e.g., Androgen Receptor Modulators, general quinoline context)

The androgen receptor (AR) is a key target in the treatment of prostate cancer. Nonsteroidal AR modulators are of significant interest, and the quinoline scaffold has been utilized in the design of such compounds. For instance, 2-quinolinone derivatives have been developed as potent androgen receptor modulators. These compounds demonstrate high binding affinity to the AR and can act as either agonists or antagonists depending on their substitution patterns. The development of selective androgen receptor modulators (SARMs) based on the quinoline framework highlights the versatility of this scaffold in targeting nuclear receptors.

Design and Synthesis of Fluorescent Probes and Imaging Agents Based on Quinoline

The inherent fluorescence of the quinoline ring system makes it an attractive scaffold for the development of fluorescent probes and imaging agents. The photophysical properties of quinoline derivatives, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts, can be finely tuned by introducing various functional groups.

The presence of a fluorine atom in "this compound" may enhance its fluorescent properties. Halogen substitution can influence the photophysical characteristics of fluorophores. The synthesis of quinoline-based fluorescent probes often involves multi-step reactions to introduce specific functionalities that can respond to changes in the local environment, such as pH, viscosity, or the presence of specific ions or biomolecules. These probes are valuable tools for in vitro and in vivo imaging in non-human biological systems.

Exploration in Materials Science: Photoconductive Agents and Laser Dyes

Beyond biological applications, quinoline derivatives have found utility in materials science. Their aromatic nature and tunable electronic properties make them suitable for applications such as photoconductive agents and laser dyes.

The extended π-conjugated system of the quinoline ring allows for efficient charge transport, a key property for photoconductive materials. By modifying the substituents on the quinoline core, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be adjusted, thereby tuning the material's photoconductive response.

Furthermore, the strong fluorescence of certain quinoline derivatives makes them excellent candidates for use as laser dyes. tandfonline.com Laser dyes are organic compounds that can be excited by a light source to produce a laser beam. The efficiency and wavelength of the laser emission are dependent on the chemical structure of the dye. Quinoline-based dyes have been investigated for their potential in various laser applications due to their high fluorescence quantum yields and photostability. nih.gov

Role in Supramolecular Chemistry and Molecular Recognition

Following an extensive search of scientific literature and chemical databases, no specific research articles or detailed studies were identified that investigate the role of this compound in the fields of supramolecular chemistry and molecular recognition.

The exploration of a chemical compound's function in supramolecular chemistry typically involves studying its ability to form larger, well-organized structures through non-covalent interactions. These interactions can include hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces. Such studies often detail the design and synthesis of host-guest systems, self-assembling materials, or molecular sensors where the compound plays a key role in recognizing and binding to other molecules or ions.

Similarly, research in molecular recognition would focus on the specific binding affinities and selectivities of this compound for target molecules. This often involves techniques like NMR titration, fluorescence spectroscopy, or isothermal titration calorimetry to quantify the strength of intermolecular interactions.

Despite the presence of structural features on this compound that could potentially engage in such interactions—namely the quinoline ring system for π-stacking, and the bromine and fluorine atoms for halogen bonding—there is currently a lack of published research to substantiate or detail these applications.

Therefore, it is not possible to provide detailed research findings, data tables, or a thorough discussion on the role of this specific compound in supramolecular chemistry and molecular recognition at this time. The scientific community has not yet published work that would allow for an authoritative and evidence-based analysis as per the specified outline.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Quinoline (B57606) Chemistry

The exploration of "8-Bromo-6-fluoro-2,7-dimethylquinoline" illuminates a specific facet of the broader field of quinoline chemistry, a cornerstone of heterocyclic compounds with significant applications in medicinal chemistry and materials science. nih.govresearchgate.net While dedicated research on this particular compound is not extensively documented in publicly available literature, its structure allows for a summary of potential contributions based on the well-established chemistry of quinoline and its halogenated derivatives.

The key structural features of this compound—a polysubstituted quinoline ring with both bromine and fluorine atoms, alongside two methyl groups—suggest its role as a versatile synthetic intermediate. The presence of multiple distinct functional groups offers the potential for regioselective modifications, a crucial aspect in the synthesis of complex organic molecules. nih.gov Halogenated quinolines, in general, are known to exhibit a wide range of biological activities, and the specific substitution pattern of this compound could lead to novel pharmacological properties. mdpi.comresearchgate.net

The primary contribution of studying a compound like this compound lies in expanding the chemical space of functionalized quinolines. nih.gov The interplay between the electron-withdrawing effects of the halogen substituents and the electron-donating nature of the methyl groups can significantly influence the electronic properties and reactivity of the quinoline core. This, in turn, can be leveraged to fine-tune the biological and material properties of its derivatives.

Identification of Unexplored Synthetic Pathways and Derivatization Opportunities

The synthesis of this compound itself presents an area ripe for investigation. While classical methods like the Skraup, Friedländer, and Doebner-von Miller syntheses are foundational to quinoline chemistry, their application to create such a specifically substituted pattern may face challenges in terms of regioselectivity and reaction conditions. iipseries.orguop.edu.pkvedantu.com Modern synthetic strategies, potentially involving metal-catalyzed cross-coupling reactions or novel annulation techniques, could offer more efficient and controlled routes to this and similar polysubstituted quinolines. organic-chemistry.org

Furthermore, the methyl groups at the C2 and C7 positions could potentially undergo oxidation or halogenation to introduce further functionality. The quinoline nitrogen itself can be quaternized or oxidized to the N-oxide, opening up another dimension of reactivity and derivatization.

Table 1: Potential Derivatization Reactions for this compound

Reactive SiteReaction TypePotential ReagentsResulting Functional Group
C8-BrSuzuki CouplingArylboronic acids, Pd catalyst, baseAryl group
C8-BrHeck CouplingAlkenes, Pd catalyst, baseAlkenyl group
C8-BrSonogashira CouplingTerminal alkynes, Pd/Cu catalyst, baseAlkynyl group
C6-FNucleophilic Aromatic SubstitutionStrong nucleophiles (e.g., alkoxides)Alkoxy group
C2/C7-CH₃OxidationOxidizing agents (e.g., KMnO₄)Carboxylic acid
Quinoline NQuaternizationAlkyl halidesQuaternized nitrogen
Quinoline NN-OxidationPeroxy acids (e.g., m-CPBA)N-oxide

Future Directions in Mechanistic Understanding and Advanced Chemical Applications

A deeper mechanistic understanding of the synthesis and reactivity of polysubstituted quinolines like this compound is a crucial future direction. Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the electronic structure, reaction pathways, and regioselectivity of various transformations. mdpi.com This theoretical groundwork can guide the development of more efficient and selective synthetic methodologies.

In terms of advanced chemical applications, the unique substitution pattern of this compound makes it an intriguing candidate for several fields. In medicinal chemistry, it could serve as a scaffold for the development of novel therapeutic agents. The quinoline core is present in numerous approved drugs, and the specific halogen and methyl substitutions could lead to enhanced potency, selectivity, or pharmacokinetic properties. researchgate.net

In materials science, functionalized quinolines are of interest for their potential use in organic light-emitting diodes (OLEDs), sensors, and as ligands for catalysis. The fluorescence properties of quinoline derivatives can be tuned by altering the substituents, and the presence of halogens offers handles for polymerization or grafting onto surfaces.

Challenges and Perspectives for the Development of Novel Halogenated Quinoline Derivatives

The development of novel halogenated quinoline derivatives, including those derived from this compound, is not without its challenges. A primary hurdle is the development of synthetic methods that are both efficient and regioselective, particularly for molecules with multiple potential reaction sites. nih.gov Achieving "green" and sustainable synthetic routes that minimize waste and use less hazardous reagents is also a significant ongoing challenge in quinoline chemistry. mdpi.com

Another challenge lies in the comprehensive characterization of these novel compounds and the evaluation of their biological and material properties. This requires a multidisciplinary approach, combining synthetic chemistry with pharmacology, toxicology, and materials science.

Despite these challenges, the perspectives for the development of novel halogenated quinoline derivatives are bright. The versatility of the quinoline scaffold, coupled with the ability to fine-tune its properties through halogenation and other functionalization, ensures its continued importance in various scientific disciplines. nih.gov As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships deepens, we can expect the emergence of new halogenated quinolines with tailored properties for a wide range of applications.

Q & A

Q. What are the common synthetic routes for 8-Bromo-6-fluoro-2,7-dimethylquinoline, and what factors influence the choice of method?

  • Methodological Answer : The synthesis typically involves condensation reactions of substituted anilines with ketones or aldehydes under acidic or catalytic conditions. For brominated quinolines, methods like microwave-assisted synthesis (e.g., using Bi(OTf)₃ as a Lewis acid) have been effective for regioselective bromination . Fluorination can be achieved via halogen-exchange reactions using KF·2H₂O under microwave irradiation, as reported for fluorinated quinolines . The choice of method depends on substituent compatibility, reaction time (microwave vs. conventional heating), and catalyst efficiency.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and methyl group integration. Fluorine-19 NMR is critical for verifying the fluoro substituent .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns for bromine.
  • X-ray Crystallography : To resolve structural ambiguities, particularly steric effects from methyl groups .
  • FT-IR : To identify functional groups like C-Br (~550 cm⁻¹) and C-F (~1100 cm⁻¹) stretches.

Q. What safety protocols are essential when handling brominated and fluorinated quinoline derivatives?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination.
  • Ventilation : Conduct reactions in glove boxes if toxic gases (e.g., HBr) are generated .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing bromo and fluoro substituents in quinoline derivatives?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., Bi(OTf)₃) for bromination efficiency and evaluate fluorinating agents (e.g., Selectfluor®) for improved selectivity.
  • Microwave Irradiation : Reduces reaction time and enhances yields compared to thermal methods (e.g., 81% yield in 7 hours for brominated intermediates) .
  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve solubility of halogenated intermediates .

Q. What strategies address discrepancies in spectroscopic data between theoretical predictions and experimental results for halogenated quinolines?

  • Methodological Answer :
  • Computational Validation : Use DFT calculations to predict NMR chemical shifts and compare with experimental data.
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to resolve overlapping signals in crowded spectra.
  • Alternative Techniques : Employ 2D NMR (e.g., COSY, HSQC) to assign signals in complex mixtures .

Q. How do steric and electronic effects of methyl groups influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Steric Hindrance : The 2,7-dimethyl groups may hinder access to the C-8 bromine in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to mitigate this .
  • Electronic Effects : Electron-donating methyl groups deactivate the quinoline ring, slowing electrophilic substitutions. Opt for Pd-catalyzed C-H activation to functionalize inert positions .
  • Kinetic Studies : Compare reaction rates with non-methylated analogs to quantify steric/electronic contributions .

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